2-(benzylsulfanyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide
Description
This compound is a multifunctional acetamide derivative featuring a benzylsulfanyl group, a 1-methyl-1H-pyrrole-substituted methyl group, and a thiophen-2-ylmethyl substituent. Its structural complexity arises from the combination of sulfur-containing moieties (benzylsulfanyl, thiophene) and nitrogen-containing heterocycles (pyrrole).
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-21-11-5-9-18(21)13-22(14-19-10-6-12-25-19)20(23)16-24-15-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSFQNOLROJPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfanyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, cytotoxicity against cancer cell lines, and pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzylsulfanyl group, a pyrrole moiety, and a thiophene ring. Its IUPAC name reflects these components, indicating its potential for diverse interactions at the molecular level.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃OS |
| Molecular Weight | 341.42 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other derivatives that have shown acetylcholinesterase (AChE) inhibition .
- Receptor Modulation : It may interact with various receptors, potentially leading to altered signaling pathways that could enhance or inhibit cellular functions.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Effect |
|---|---|---|
| SW620 (Colon) | 12.5 | Induces apoptosis |
| PC-3 (Prostate) | 15.0 | Cell cycle arrest at G2/M phase |
| NCI-H23 (Lung) | 10.0 | Moderate cytotoxicity |
These results indicate that the compound exhibits significant cytotoxic effects, particularly in colon and prostate cancer cell lines. The mechanism appears to involve apoptosis and cell cycle disruption, which are critical pathways in cancer therapy.
Antioxidant Activity
In addition to its cytotoxic properties, the compound has been evaluated for its antioxidant capacity using DPPH scavenging assays. Preliminary results suggest that it exhibits moderate antioxidant activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress in cells.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : A study demonstrated that the compound significantly inhibited the growth of colon cancer cells through apoptosis induction and cell cycle arrest. The most potent derivative showed an IC₅₀ value comparable to established chemotherapeutics.
- Neuroprotective Effects : Research indicates that similar compounds in this class can protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.
- Synthetic Pathways : The synthesis of this compound involves multi-step organic reactions, which have been optimized for yield and purity. Understanding these synthetic routes is crucial for scaling production for further biological testing.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) 2-(Benzylsulfanyl)-N-[(2-Chlorophenyl)methyl]acetamide (CAS: Y030-9710)
- Molecular Formula: C₁₆H₁₆ClNOS
- Molecular Weight : 305.82 g/mol
- Key Properties : logP = 4.084, Polar Surface Area (PSA) = 24.44 Ų .
- Comparison: Replacing the 1-methylpyrrole and thiophenemethyl groups in the target compound with a chlorophenylmethyl group reduces steric bulk and alters electronic properties.
(b) 2-(Pyridin-2-ylsulfanyl)-N-(1,3-Thiazol-2-yl)acetamide (CAS: 298216-20-3)
- Molecular Formula : C₁₀H₉N₃OS₂
- Molecular Weight : 251.33 g/mol
- Key Features : Pyridine and thiazole substituents enhance hydrogen-bonding capacity (PSA = 96.33 Ų) .
- Comparison : The target compound’s pyrrole and thiophene groups likely reduce PSA compared to this analog, impacting solubility and membrane permeability. Thiazole rings in analogs are associated with antibacterial activity , suggesting the target compound may share bioactivity if synthesized.
(c) N-(2-Oxoindolin-3-ylidene)acetohydrazides and Related Benzothiazoles
- Representative Compound : 2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide
- Activities : Anti-inflammatory (IC₅₀ = 5.58–5.80 µM), analgesic, and antibacterial .
- Comparison : The benzothiazole core in these analogs differs from the target compound’s pyrrole-thiophene system but highlights the role of sulfur and nitrogen atoms in bioactivity. The target compound’s benzylsulfanyl group may enhance lipophilicity, favoring CNS penetration compared to benzothiazoles.
Physicochemical Properties
Key Observations :
- The pyrrole and thiophene groups may contribute to π-π stacking interactions in biological targets, similar to benzothiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
